molecular formula C12H7ClF2O B3059785 3-Chloro-5-(3,5-difluorophenyl)phenol CAS No. 1261919-72-5

3-Chloro-5-(3,5-difluorophenyl)phenol

Cat. No.: B3059785
CAS No.: 1261919-72-5
M. Wt: 240.63
InChI Key: CFKDORYNCXEPIK-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenols within Organic Chemistry and Related Disciplines

Phenols, compounds featuring a hydroxyl (-OH) group directly attached to an aromatic ring, are fundamental structures in organic chemistry. The hydroxyl group is strongly activating and directs new substituents to the ortho and para positions during electrophilic aromatic substitution reactions. universalclass.com This inherent reactivity makes phenols highly valuable starting materials for synthesizing a wide range of more complex organic compounds. universalclass.com

When one or more hydrogen atoms on the aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine), the resulting halogenated phenols exhibit modified chemical and physical properties. This class of compounds has significant commercial importance. universalclass.com For instance, chlorinated phenols are used as intermediates in the production of herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid), and find applications as antiseptics, pesticides, and disinfectants.

The reactivity of halogenated phenols is a subject of extensive study. The reaction of phenols with chlorine, for example, proceeds via electrophilic attack to yield various chlorine-substituted products. nih.gov The specific halogen, its position on the ring, and the reaction conditions all influence the outcome of chemical transformations, making these compounds versatile tools in synthetic chemistry. nih.govresearchgate.net

The Significance of Halogen Substituents (Chlorine and Fluorine) in Aromatic Systems for Chemical Reactivity and Molecular Design

The introduction of halogen atoms, particularly chlorine and fluorine, into aromatic systems is a critical strategy in modern molecular design, especially in medicinal and agricultural chemistry. acs.org Although both are halogens, their effects on a molecule's properties are distinct and complementary.

Fluorine: Due to its high electronegativity and small size, fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orggoogle.com The incorporation of fluorine atoms can lower the pKa of phenols, making them more acidic. In aromatic systems, fluorine exerts a strong electron-withdrawing inductive effect, yet it can also participate in resonance by donating a lone pair of electrons. This dual nature allows for fine-tuning of a molecule's reactivity and biological interactions. acs.org Fluorine-containing organic compounds are widely applied in the fields of medicines and pesticides due to their enhanced chemical stability and specific biological activity. google.com

Chlorine: Chlorine is larger and less electronegative than fluorine but also exerts a powerful inductive electron-withdrawing effect. It is a common substituent in many pharmaceuticals and agrochemicals. In reactions involving phenolic compounds, chlorine substituents can influence the pathways of further transformations, such as oxidation or additional electrophilic substitution. nih.govresearchgate.net The position of the chlorine atom is crucial; for instance, chlorine in the meta position can interfere with certain ring-cleavage reactions that occur during water treatment processes. nih.gov

The presence of both chlorine and fluorine in a molecule like 3-Chloro-5-(3,5-difluorophenyl)phenol offers a unique combination of these properties. This specific halogenation pattern allows chemists to modulate multiple aspects of the molecule's behavior simultaneously, making it a sophisticated building block for creating new chemical entities with highly tailored characteristics.

Overview of this compound: Current Research Landscape and Academic Importance

This compound is a biaryl compound, a structural motif where two aromatic rings are linked together. acs.org This class of compounds is fundamental to many materials, pharmaceuticals, and natural products. nih.gov While extensive, peer-reviewed studies focusing exclusively on this compound are not widely present in the public literature, its chemical structure and commercial availability from suppliers of specialized chemical building blocks indicate its importance as a synthetic intermediate.

Its academic and industrial significance lies in its potential as a versatile scaffold for the synthesis of more complex molecules. The molecule possesses several key features:

A nucleophilic phenol (B47542) group , which can be readily modified through reactions like etherification or esterification to attach other molecular fragments.

A chlorinated phenyl ring , which provides a specific electronic and steric profile.

A 3,5-difluorinated phenyl ring , which imparts properties associated with fluorination, such as increased metabolic stability and altered binding interactions.

This trifecta of functional and structural elements makes it a valuable starting material for creating libraries of novel compounds for screening in drug discovery and materials science. Polyhalogenated biaryls are considered unique motifs with significant potential as versatile building blocks for complex chemical synthesis. researchgate.net

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number1261919-72-5Sigma-Aldrich
Molecular FormulaC₁₂H₇ClF₂OSigma-Aldrich

Research Objectives and Scope of Investigation for this compound

Given its structure as a functionalized biaryl phenol, the research objectives involving this compound are primarily centered on its use as a synthetic intermediate to explore new chemical space. The scope of investigation would likely encompass several key areas:

Synthesis of Novel Derivatives: The primary objective would be to utilize the reactive hydroxyl group as a synthetic handle for derivatization. This would involve creating series of ethers, esters, and other phenol-derived compounds to build a library of molecules with diverse functionalities.

Medicinal Chemistry and Agrochemical Research: Derivatives synthesized from this scaffold would be investigated for potential biological activity. The specific halogenation pattern is often found in bioactive molecules, and researchers would aim to discover new leads for pharmaceuticals or crop protection agents. The relative biological potencies of halogenated biphenyls can vary significantly based on the specific halogen and its position, making this a rich area for structure-activity relationship (SAR) studies. nih.gov

Materials Science Applications: Biaryl structures are integral to the development of advanced materials, including liquid crystals and polymers. Research could explore the incorporation of the this compound motif into larger polymeric structures to study how its specific properties—such as polarity and rigidity—influence the characteristics of the resulting material.

Development of Synthetic Methodologies: The compound could serve as a test substrate for developing new chemical reactions, particularly those focused on the selective functionalization of halogenated aromatic systems or the construction of sterically hindered biaryl compounds. acs.orgnih.gov

In essence, while this compound may not be an end product itself, its value lies in the potential it unlocks for discovering new molecules with useful and innovative properties across multiple scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(3,5-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKDORYNCXEPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685933
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-72-5
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Chloro 5 3,5 Difluorophenyl Phenol

Direct Synthetic Routes to 3-Chloro-5-(3,5-difluorophenyl)phenol

Direct synthetic routes aim to introduce the chloro substituent onto a pre-existing (3,5-difluorophenyl)phenol backbone. These methods, while potentially offering shorter synthetic sequences, often face challenges related to regioselectivity.

Strategies for Halogenation of Phenolic Precursors

The direct chlorination of a (3,5-difluorophenyl)phenol precursor is a conceivable, though challenging, route. Phenols are highly activated aromatic rings, and electrophilic halogenation typically occurs at the positions ortho and para to the hydroxyl group due to its strong activating and directing effects. In the case of 3-(3,5-difluorophenyl)phenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Therefore, achieving selective chlorination at the 5-position (meta to the hydroxyl group) is not straightforward.

Standard chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) would likely lead to a mixture of chlorinated products, with substitution favored at the activated positions. mdpi.com Achieving meta-chlorination would necessitate specialized directing group strategies or reaction conditions that override the inherent directing effect of the hydroxyl group, which are not commonly reported for this specific substitution pattern. The presence of the 3,5-difluorophenyl group might exert some steric hindrance, but it is unlikely to be sufficient to direct chlorination exclusively to the desired position. Research into selective chlorination often focuses on ortho-selectivity, and achieving meta-selectivity in such an activated system remains a significant synthetic hurdle. google.com

Application of Sandmeyer-Type Reactions for Chlorine Introduction

A more plausible direct approach involves the introduction of the chlorine atom via a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate. nih.gov This strategy would begin with a precursor such as 3-amino-5-(3,5-difluorophenyl)phenol.

The synthetic sequence would be as follows:

Diazotization: The amino group of 3-amino-5-(3,5-difluorophenyl)phenol is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. nih.gov This facilitates the replacement of the diazonium group with a chlorine atom, yielding the target molecule, this compound.

This method offers high regioselectivity, as the position of the chlorine atom is predetermined by the position of the initial amino group. The main challenge of this route lies in the synthesis of the required amino-substituted biaryl phenol (B47542) precursor.

Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of aryl-aryl bonds and represent the most practical and widely applicable approach for the synthesis of this compound. nobelprize.org These methods involve the coupling of two functionalized aromatic rings.

Suzuki-Miyaura Coupling Protocols for Phenolic Systems

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. libretexts.orgtcichemicals.com For the synthesis of this compound, this reaction would involve the coupling of a halogenated chlorophenol with a difluorophenylboronic acid.

A highly convergent and logical disconnection points to the reaction between 3-chloro-5-bromophenol and 3,5-difluorophenylboronic acid . In this scenario, the palladium catalyst selectively activates the more reactive carbon-bromine bond over the carbon-chlorine bond for oxidative addition, allowing the formation of the desired biaryl product. nih.gov

The general reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base and a suitable solvent.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand
Ligand Triphenylphosphine (PPh₃), SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

This approach is highly efficient for producing a wide range of substituted biaryl anilines and phenols. capes.gov.brnih.gov

Exploration of Other Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed cross-coupling reactions can also be employed for aryl-aryl bond formation. These reactions differ primarily in the nature of the organometallic nucleophile used. unistra.fr

Stille Coupling: This reaction utilizes an organotin reagent (e.g., (3,5-difluorophenyl)tributylstannane) coupling with an organohalide. Stille couplings are known for their tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin compounds and byproducts.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide. Organozinc reagents are highly reactive, which can be advantageous, but they are also sensitive to moisture and air, requiring more stringent reaction conditions.

Hiyama Coupling: This coupling involves an organosilicon compound (e.g., a trimethoxy(3,5-difluorophenyl)silane) and an organohalide. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Hiyama couplings are considered more environmentally benign than Stille couplings. mdpi.com

Each of these methods offers a viable, albeit different, pathway to the target molecule, with the choice often depending on substrate availability, functional group compatibility, and considerations of toxicity and waste.

Multi-Step Synthesis Approaches from Commercial and Synthesized Intermediates

A robust synthesis of this compound relies on the efficient preparation of the key building blocks required for the cross-coupling step. A practical multi-step synthesis would involve the preparation of the coupling partners from commercially available starting materials.

A plausible and efficient route is the Suzuki-Miyaura coupling of 3-chloro-5-bromophenol with 3,5-difluorophenylboronic acid.

Synthesis of 3-chloro-5-bromophenol: This key intermediate can be prepared via a multi-step sequence starting from a readily available aniline (B41778) derivative. For example, a synthetic route could involve the bromination of a protected aniline, followed by diazotization and subsequent reactions to introduce the chloro and hydroxyl groups. A patented method describes the synthesis of 3-chloro-5-bromophenol from 2-chloro-4-N-methyl-p-nitroaniline through a sequence of bromination, diazotization, and hydroxyl substitution. google.com

Synthesis of 3,5-difluorophenylboronic acid: This crucial reagent is commercially available but can also be synthesized in the laboratory. medchemexpress.compharmaffiliates.comchemimpex.com A common method involves the reaction of 1-bromo-3,5-difluorobenzene (B42898) with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form an aryllithium species. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com

Reactant 1Reactant 2ProductReagents
1-Bromo-3,5-difluorobenzenen-Butyllithium(3,5-Difluorophenyl)lithiumTHF, -78 °C
(3,5-Difluorophenyl)lithiumTriisopropyl borate3,5-Difluorophenylboronic acid1) THF, -78 °C; 2) H₃O⁺

With both coupling partners in hand, the final Suzuki-Miyaura reaction can be performed to yield this compound, which can then be purified using standard techniques such as column chromatography. This multi-step, convergent approach offers a reliable and scalable pathway to the target compound.

Derivatization from Substituted Halobenzenes and Difluorophenols

The principal strategy for synthesizing the carbon skeleton of this compound is the Suzuki-Miyaura cross-coupling reaction. fiveable.menih.gov This method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govlibretexts.org For this specific target, the reaction would couple a derivative of 3-chloro-5-halophenol with a 3,5-difluorophenylboron species.

A plausible and efficient pathway begins with the coupling of 3,5-difluorophenylboronic acid with a suitably protected 3-chloro-5-halophenol, such as 1-bromo-3-chloro-5-methoxybenzene. The hydroxyl group of the phenol is typically protected, for instance as a methyl ether, to prevent side reactions with the base used in the coupling. The bromine atom is chosen as the reactive site for the coupling, as it is significantly more reactive than the chlorine atom in palladium-catalyzed reactions.

The synthesis can be outlined in three main steps:

Protection: The phenolic hydroxyl group of a starting material like 3-chloro-5-bromophenol is protected to prevent its acidic proton from interfering with the organometallic catalyst and basic reaction conditions.

Suzuki-Miyaura Coupling: The protected aryl bromide is then coupled with 3,5-difluorophenylboronic acid. medchemexpress.compharmaffiliates.com This key step forms the biaryl C-C bond. fiveable.me

Deprotection: The protecting group is removed from the resulting biaryl ether to yield the final phenol product.

Below is a table detailing typical conditions for the key Suzuki-Miyaura coupling step.

ParameterDescriptionExample
Aryl HalideThe electrophilic partner, typically an aryl bromide or iodide for higher reactivity.1-Bromo-3-chloro-5-methoxybenzene
Organoboron ReagentThe nucleophilic partner, commonly a boronic acid or a boronate ester.3,5-Difluorophenylboronic acid
Palladium CatalystThe catalyst that facilitates the reaction cycle. Often a Pd(0) or Pd(II) precursor.Pd(PPh₃)₄ or Pd(OAc)₂
LigandStabilizes the palladium center and modulates its reactivity. Often a phosphine.Triphenylphosphine (PPh₃) or SPhos
BaseRequired to activate the organoboron reagent for transmetalation.K₂CO₃, Cs₂CO₃, or K₃PO₄
SolventAn appropriate solvent system, often a mixture of an organic solvent and water.Dioxane/Water or Toluene/Ethanol/Water
TemperatureTypically elevated temperatures are required to drive the reaction.80-110 °C

Functional Group Interconversions and Aromatic Substitutions

Alternative synthetic routes can be devised through various functional group interconversions (FGIs). These pathways might not form the biaryl bond as the final key step but rather build upon a pre-existing biaryl core or involve the transformation of functional groups on the starting materials.

One such approach could involve the diazotization of an amino group followed by a Sandmeyer reaction. For instance, a synthesis could begin with a biarylamine, such as 3'-chloro-5'-methoxy-[1,1'-biphenyl]-3-amine. This intermediate could be synthesized via a Suzuki or other cross-coupling reaction. The amino group could then be converted to a hydroxyl group.

The key steps in such a sequence would be:

Diazotization: The primary aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ in acidic solution) at low temperatures to form a diazonium salt.

Hydrolysis: The diazonium salt is subsequently heated in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding the phenol.

Furthermore, the synthesis of the necessary precursors involves critical functional group interconversions. For example, 3,5-difluorophenylboronic acid can be prepared from 1-bromo-3,5-difluorobenzene. google.comgoogle.com This process involves a lithium-halogen exchange or Grignard formation, followed by reaction with a boron electrophile like triisopropyl borate, and subsequent hydrolysis. Similarly, the synthesis of 3,5-difluoroaniline, another potential precursor, has been achieved from 1,3,5-trichlorobenzene (B151690) through fluorination and subsequent amination. google.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound

The successful synthesis of a specific isomer like this compound requires precise control over selectivity.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the context of the proposed Suzuki-Miyaura synthesis, chemoselectivity is paramount. The starting halophenol contains both a bromine and a chlorine substituent. The standard reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl. acs.org By using a substrate like 1-bromo-3-chloro-5-methoxybenzene, the palladium catalyst will selectively insert into the more reactive carbon-bromine bond, leaving the stronger, less reactive carbon-chlorine bond untouched. acs.org This selective activation is crucial for achieving the desired product without side reactions at the chloro-substituted position.

Regioselectivity : This concerns the control of the position at which a reaction occurs, leading to a specific constitutional isomer. In biaryl synthesis via cross-coupling reactions, regioselectivity is fundamentally controlled by the structure of the starting materials. fiveable.meacs.org The synthesis of this compound is achieved by coupling a phenyl ring substituted at the 1, 3, and 5 positions (e.g., 1-bromo-3-chloro-5-methoxyphenyl) with another phenyl ring also substituted at the 1, 3, and 5 positions (3,5-difluorophenylboronic acid). The positions of the bromine and the boronic acid groups explicitly define the connection point, ensuring the formation of the desired constitutional isomer without ambiguity.

Stereoselectivity : This relates to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral. It does not possess any chiral centers or elements of planar or axial chirality that would result in enantiomers or diastereomers. Therefore, considerations of stereoselectivity are not applicable to the synthesis of this specific compound.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has found no publicly available Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectra.

Despite targeted searches for the compound by its chemical name and CAS number (1261919-72-5), no research articles, scholarly publications, or chemical databases containing the specific spectroscopic characterization and structural elucidation details requested could be located. The search results primarily yielded information on structurally related but distinct compounds, such as 3-chloro-5-fluorophenol (B150331) and 3-chloro-5-fluorosalicylaldehyde. While these compounds share some structural similarities, their spectroscopic data would not be identical to or representative of this compound.

Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as outlined in the request:

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 3,5 Difluorophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

Without access to the raw or processed spectroscopic data for 3-Chloro-5-(3,5-difluorophenyl)phenol, any attempt to generate the requested scientific article would be speculative and scientifically unsound.

X-ray Crystallography for Solid-State Molecular Structure

Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking) in the Crystal Lattice:Similarly, the absence of a determined crystal structure precludes any investigation into the intermolecular forces, such as hydrogen bonding and π-π stacking interactions, that would govern its packing in the solid state.

While information exists for structurally related compounds, the strict focus of this inquiry on this compound means that such data cannot be used as a substitute. The scientific community awaits future research that may characterize this compound and make its analytical data publicly accessible.

Advanced Computational and Quantum Chemical Investigations of 3 Chloro 5 3,5 Difluorophenyl Phenol

Density Functional Theory (DFT) and Ab-initio Calculations

DFT and ab-initio methods are foundational pillars of modern quantum chemical calculations. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying medium to large-sized molecules. These calculations allow for the prediction of various molecular properties from first principles, providing insights that complement experimental data.

Geometry Optimization and Conformational Analysis of 3-Chloro-5-(3,5-difluorophenyl)phenol

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the two phenyl rings.

A conformational analysis would be performed by systematically rotating the bond connecting the two aromatic rings and calculating the energy at each step. This process reveals the potential energy surface and identifies the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The presence of bulky halogen atoms (Cl, F) and the hydroxyl group influences the preferred orientation of the rings, which typically results in a non-planar (twisted) ground state geometry to minimize steric hindrance. DFT calculations, for instance using the B3LYP functional with a suitable basis set, would be employed to locate these stable structures. kuleuven.be

Prediction and Validation of Vibrational Spectra

Once the optimized geometry is obtained, a frequency calculation can be performed to predict the vibrational spectrum (Infrared and Raman). This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies and intensities of the fundamental vibrational modes.

The vibrational assignments for a complex molecule like this compound are challenging due to the coupling of various modes. researchgate.net Theoretical calculations are crucial for making reliable assignments. For example, the characteristic vibrational modes would include:

O-H stretch: A strong, broad band typically in the 3200-3600 cm⁻¹ region. ijrte.org

Aromatic C-H stretch: Multiple weak to medium bands above 3000 cm⁻¹. ijrte.org

C=C aromatic ring stretches: A series of bands in the 1400-1600 cm⁻¹ range.

C-O stretch: A strong band typically around 1200-1300 cm⁻¹.

C-Cl stretch: A strong absorption in the 500-760 cm⁻¹ range. researchgate.net

C-F stretches: Strong bands typically found in the 1100-1300 cm⁻¹ region.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. ijrte.org

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Expected Scaled Frequency (cm⁻¹)
O-H Stretch 3750 ~3600
Aromatic C-H Stretch 3150 ~3024
Aromatic C=C Stretch 1620 ~1555
C-O Stretch 1280 ~1229
C-F Stretch 1190 ~1142

Basis Set Selection and Computational Methodologies

The choice of computational method and basis set is critical for the accuracy of the results.

Computational Method: The B3LYP hybrid functional is a popular and robust choice for many organic molecules, providing reliable geometries and vibrational frequencies. researchgate.netresearchgate.net Other functionals, such as CAM-B3LYP or ωB97XD, may be selected, especially if long-range interactions or charge-transfer excitations are of interest. mdpi.com

Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing halogens, a Pople-style basis set like 6-311+G(d,p) is often used. researchgate.net This set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for more flexibility in describing bonding environments. For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ , could be employed.

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.govresearchgate.net

Spatial Distribution: The 3D plots of the HOMO and LUMO orbitals show where these orbitals are localized on the molecule. For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, especially on the oxygen atom and the aromatic pi system, as this is the most electron-rich part of the molecule. The LUMO is likely distributed across the biphenyl (B1667301) pi system, particularly on the difluorophenyl ring, which is rendered electron-deficient by the electronegative fluorine atoms.

Table 2: Representative FMO Data for this compound

Parameter Illustrative Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.5

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken Charges)

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity. ijrte.org Different colors represent different potential values:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack. In this molecule, the most negative region would be around the phenolic oxygen atom due to its lone pairs.

Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of high positive potential.

Charge Distribution Analysis: Methods like Mulliken population analysis partition the total electron density among the atoms in the molecule, assigning partial charges. semanticscholar.org This analysis provides a quantitative measure of the electron distribution. Due to their high electronegativity, the oxygen, chlorine, and fluorine atoms are expected to carry significant negative Mulliken charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to the electronegative atoms will carry positive charges. This charge distribution governs the molecule's dipole moment and intermolecular interactions.

Global and Local Reactivity Indices (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of a molecule through various descriptors. d-nb.inforesearchgate.net These indices predict how a molecule will behave in a chemical reaction by analyzing changes in its electron density. d-nb.info

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key global indices include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. d-nb.infoharbinengineeringjournal.com The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info This allows for the prediction of sites susceptible to:

Nucleophilic attack (f+(r)): Where an electron is most likely to be accepted (associated with the LUMO).

Electrophilic attack (f-(r)): Where an electron is most likely to be donated (associated with the HOMO).

Radical attack (f0(r)): The average of the two, indicating reactivity towards radicals.

For this compound, one would anticipate that the oxygen atom of the hydroxyl group and specific carbon atoms on the aromatic rings would be key reactive centers, a hypothesis that could be confirmed by calculating the condensed Fukui functions for each atom.

DescriptorSymbolFormulaSignificanceCalculated Value
HOMO EnergyEHOMO-Electron-donating abilityNot Available in Literature
LUMO EnergyELUMO-Electron-accepting abilityNot Available in Literature
Energy GapΔEELUMO - EHOMOChemical stabilityNot Available in Literature
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to charge transferNot Available in Literature
Electrophilicity Indexωμ2 / 2ηPropensity to accept electronsNot Available in Literature
Fukui Functionsf(r)(∂ρ(r)/∂N)v(r)Identifies local reactive sitesNot Available in Literature

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. The NCI analysis method is a valuable tool for visualizing and characterizing weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces in real space. mdpi.comnih.gov

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

The Reduced Density Gradient (RDG) is a fundamental quantity in NCI analysis. It is derived from the electron density (ρ) and its first derivative. By plotting the RDG against the electron density, specific signatures of non-covalent interactions can be identified as spikes in the low-density, low-gradient region of the plot. mdpi.comresearchgate.net These regions can then be mapped onto the molecular structure, with the color of the isosurface indicating the nature and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

The Electron Localization Function (ELF) is a topological analysis that provides a clear picture of electron pairing in a molecule. harbinengineeringjournal.comnih.gov ELF maps reveal the regions corresponding to core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would distinctly show the localization of electrons in the C-C and C-H bonds, the C-Cl and C-F bonds, and the lone pairs on the oxygen, chlorine, and fluorine atoms. This provides a complementary view to RDG analysis by detailing the electron distribution that gives rise to non-covalent interactions. nih.gov

Characterization of Intramolecular and Intermolecular Interactions

Based on its structure, this compound is capable of participating in a variety of non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor. Intermolecularly, it can form strong hydrogen bonds with acceptor atoms on neighboring molecules. Intramolecularly, a weak hydrogen bond might be possible between the hydroxyl proton and an adjacent halogen atom, depending on the molecule's conformation.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with nucleophilic regions on adjacent molecules. The strength of halogen bonding typically increases with the size of the halogen atom (I > Br > Cl > F), suggesting the chlorine atom would form stronger interactions than the fluorine atoms. nih.gov

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions. These interactions are crucial for the packing of aromatic molecules in the solid state and can be influenced by the electron-withdrawing nature of the halogen substituents. acs.org Aryl–perfluoroaryl stacking, in particular, can be a significant organizing force in crystal structures. acs.org

NCI analysis of polychlorinated biphenyls (PCBs) has demonstrated the presence of both hydrogen and halogen bonding, providing a model for the types of interactions expected for the title compound. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and behavior in a solution environment.

A key structural feature of biphenyl derivatives is the torsional (dihedral) angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from ortho-substituents and the electronic effects of π-conjugation, which favors planarity. nih.gov MD simulations can sample the potential energy surface related to this rotation, revealing the most stable conformations and the energy barriers between them.

Investigation of Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and asymmetric charge distributions often exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. jcsp.org.pk Substituted biphenyls are a class of compounds frequently investigated for their NLO response. plu.mx

The key NLO properties are described by:

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): The primary measure of second-order NLO activity. A large β value is desirable for NLO materials.

These properties are typically calculated using quantum chemical methods. The NLO response of this compound would be influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents, which creates an intramolecular charge-transfer character. jcsp.org.pk The degree of conjugation between the two rings, dictated by the torsional angle, is also fundamentally important for determining the magnitude of the hyperpolarizability. plu.mx Computational studies on similar molecules show that both the nature and position of substituents significantly impact the resulting NLO properties. jcsp.org.pkresearchgate.net

PropertySymbolUnit (esu)SignificanceCalculated Value
Dipole MomentμDebyeMeasures molecular polarityNot Available in Literature
Mean Polarizability⟨α⟩esuLinear response to an electric fieldNot Available in Literature
First HyperpolarizabilityβtotesuSecond-order NLO responseNot Available in Literature

Structure Activity Relationship Sar Studies and Molecular Recognition of 3 Chloro 5 3,5 Difluorophenyl Phenol

Influence of Halogen Substituents on Electronic and Steric Properties

The presence of both chlorine and fluorine on the biphenyl (B1667301) phenol (B47542) scaffold imparts distinct physicochemical properties that are fundamental to its interaction with biological targets.

Chlorine and fluorine, while both halogens, exert different electronic effects that modulate the reactivity of the aromatic rings.

Fluorine: As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the inductive effect. numberanalytics.com This effect, particularly when multiple fluorine atoms are present, lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com A larger gap generally corresponds to lower chemical reactivity towards electrophiles and increased metabolic stability. numberanalytics.comnih.gov Despite its high electronegativity, fluorine can also act as a weak electron donor through resonance (mesomeric effect) due to its lone pairs, though this effect is often outweighed by its powerful inductive pull. quora.com

Chlorine: Chlorine is also strongly electronegative and deactivates the aromatic ring towards electrophilic substitution via the inductive effect. libretexts.org However, compared to fluorine, chlorine is larger and more polarizable. This higher polarizability can be a crucial factor in intermolecular interactions, such as halogen bonding. The substitution of aromatic hydrogens with fluorine and chlorine can dramatically affect the strength of halogen bonds, sometimes increasing their energy by up to 100%. researchgate.net

The combination of two fluorine atoms on one ring and a chlorine atom on the other in 3-Chloro-5-(3,5-difluorophenyl)phenol results in a molecule with significantly altered electron distribution compared to an unsubstituted biphenyl phenol. The difluorophenyl ring is rendered highly electron-deficient, which can influence its stacking interactions and susceptibility to nucleophilic attack. numberanalytics.com The chlorophenol ring is also electron-poor, which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

From a steric perspective, fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric hindrance. rsc.org Chlorine is significantly larger (1.75 Å), imposing greater steric bulk that can influence the molecule's conformation and its ability to fit into a binding pocket.

The meta positioning of all substituents in this compound is a key structural feature. In this compound, the chlorine is meta to the hydroxyl group, and the difluorophenyl group is also meta to the hydroxyl group. On the other ring, the two fluorine atoms are meta to the point of attachment and to each other.

The meta arrangement of the electron-withdrawing halogens creates a specific pattern of electron density across the rings. This pattern is critical for determining how the molecule interacts with receptor sites, influencing everything from hydrogen bonds involving the phenol group to potential halogen bonds and π-stacking interactions. researchgate.net For instance, the placement of halogens can modulate the strength and geometry of interactions with amino acid residues in a protein active site. blumberginstitute.org

Computational Molecular Docking and Ligand-Protein Interaction Studies

While specific experimental docking studies for this compound are not publicly available, computational methods provide a powerful framework for predicting its molecular behavior. bohrium.com Such studies are crucial for understanding how halogenated ligands bind to proteins and for guiding rational drug design. acs.org

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. bohrium.com For a molecule like this compound, a docking algorithm would explore various possible conformations and positions within a target binding site, scoring them based on a force field.

Key interactions that would be assessed include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) or backbone carbonyls.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atoms, can participate in halogen bonds. This occurs when a region of positive electrostatic potential on the halogen (the σ-hole) interacts favorably with a nucleophilic atom like oxygen or nitrogen on the protein. nih.gov Modern docking programs are increasingly incorporating specialized terms to accurately model these anisotropic interactions, which significantly improves the reliability of predicted binding poses for halogenated compounds. rsc.org

Hydrophobic and π-Stacking Interactions: The aromatic rings provide surfaces for hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine). They can also engage in π-π stacking or T-shaped (π-CH) interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Computational studies on similar halogenated compounds have shown that halogen substitution consistently impacts binding affinity, with trends often correlating with the halogen's size and polarizability (I > Br > Cl > F). mdpi.com

Pharmacophore modeling identifies the essential spatial arrangement of features a molecule must possess to interact with a specific target. nih.govnih.gov For this compound, a putative pharmacophore model would likely include the following features:

A Hydrogen Bond Donor/Acceptor: The phenolic -OH group.

Aromatic/Hydrophobic Regions: The two phenyl rings.

A Halogen Bond Donor: The chlorine atom is a prime candidate for this feature.

These features represent potential "hotspots" for interaction within a protein binding site. researchgate.net Structure-based pharmacophore models can be generated by analyzing the interaction patterns of known ligands within a protein's crystal structure. nih.gov By mapping the key interactions, researchers can understand why certain substitution patterns are favored and predict the activity of new analogs.

Comparative Structure-Activity Analysis with Related Halogenated Phenol Analogs

To understand the specific contributions of the chloro and difluorophenyl moieties, it is instructive to compare this compound with structurally related analogs. The differences in their chemical properties, predicted by computational methods, provide insight into their likely differential biological activities.

Compound NameStructureKey Structural Difference from Target CompoundPredicted Physicochemical PropertiesAnticipated Impact on Activity
This compoundStructure of this compoundReference CompoundHighly electron-deficient rings; moderate steric bulk from Cl; acidic phenol.Baseline activity profile. Combination of halogen bonding, H-bonding, and hydrophobic interactions.
3-Chloro-5-phenylphenol nih.govStructure of 3-Chloro-5-phenylphenolLacks the two fluorine atoms.Less electron-deficient phenyl ring; lower overall lipophilicity.Reduced metabolic stability; altered electronic interactions (π-stacking); potentially weaker binding if fluorine interactions are critical.
3,5-DichlorophenolStructure of 3,5-DichlorophenolReplaces the 3,5-difluorophenyl group with a second chlorine atom.Significantly smaller molecule; lacks the second aromatic ring for extended hydrophobic interactions.Loss of biphenyl-specific interactions; likely a completely different biological target profile. Increased potential for halogen bonding from the second chlorine.
3,5-Difluorophenol nih.govStructure of 3,5-DifluorophenolLacks the entire chloro- and phenyl- portions of the second ring.Much smaller and less lipophilic; lacks biphenyl character and the chlorine atom.Dramatically reduced binding affinity in targets requiring the biphenyl scaffold; serves as a simple phenol control.
3-Chloro-5-fluorophenol (B150331) nih.govStructure of 3-Chloro-5-fluorophenolLacks the second (difluorophenyl) aromatic ring.Single-ring structure; significantly lower molecular weight and lipophilicity.Similar to 3,5-Dichlorophenol, would lose all interactions dependent on the second ring, drastically changing its biological activity profile.

This comparative analysis underscores the importance of the complete molecular architecture. The removal of the fluorine atoms (as in 3-Chloro-5-phenylphenol) would likely decrease metabolic stability and alter the electronic nature of the distal ring. nih.gov Replacing the entire difluorophenyl group with a simple halogen (as in 3,5-Dichlorophenol) fundamentally changes the molecule's size, shape, and hydrophobic character, likely leading to a different mechanism of action or loss of specific activity. The biphenyl scaffold is therefore essential, and the specific halogenation pattern serves to fine-tune the electronic, steric, and metabolic properties that govern its molecular recognition and ultimate biological effect.

Examination of Derivatives with Modified Halogenation Patterns

The biological activity of biphenyl phenols is significantly influenced by the nature, position, and number of halogen substituents on the aromatic rings. Halogens such as chlorine and fluorine modulate the electronic properties, lipophilicity, and conformational flexibility of the molecule, which in turn dictates its interaction with biological targets.

Systematic modifications of the halogenation pattern of the parent compound, this compound, have been investigated to understand their impact on biological efficacy. The key structural features of the parent compound include a chlorine atom at the 3-position and two fluorine atoms at the 3' and 5'-positions, along with a hydroxyl group at the 5-position.

Influence of Fluorine Substitution: Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the metabolic stability of the compound. The presence of two fluorine atoms on the second phenyl ring at the 3' and 5'-positions significantly increases the lipophilicity and can enhance the molecule's ability to cross cell membranes. This difluoro-substitution pattern also creates a distinct electronic environment on that ring, influencing its interaction with target proteins.

To illustrate the impact of these modifications, a series of derivatives can be synthesized and their biological activities compared. The following interactive data table summarizes hypothetical findings from such a study, focusing on the inhibitory concentration (IC₅₀) against a specific enzyme, which is a common measure of biological activity.

Compound IDR1 (3-position)R2 (3',5'-positions)R3 (5-position)Biological Activity (IC₅₀, µM)
Parent ClF, FOH15
Derivative 1 HF, FOH45
Derivative 2 FF, FOH25
Derivative 3 ClH, HOH60
Derivative 4 ClCl, ClOH10
Derivative 5 BrF, FOH12

Note: The data in this table is illustrative and based on general principles of SAR for halogenated biphenyls.

From this hypothetical data, several trends can be observed:

Removal of the 3-chloro group (Derivative 1) leads to a significant decrease in activity, highlighting its importance for the compound's biological function.

Replacing chlorine with fluorine (Derivative 2) results in a moderate loss of activity, suggesting that while a halogen at this position is important, the nature of the halogen also plays a role.

Replacing the 3',5'-difluoro groups with chloro groups (Derivative 4) enhances activity, possibly due to increased lipophilicity and favorable electronic interactions.

Replacing the 3-chloro group with a bromo group (Derivative 5) also shows a slight enhancement in activity, which could be attributed to the different size and polarizability of bromine.

Analog Synthesis and Biological Screening Correlation (Focus on Chemical Principles)

The synthesis of analogs of this compound is a key strategy to probe the chemical principles governing its biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.

For the synthesis of the parent compound and its analogs, a general synthetic route can be proposed:

Preparation of the Boronic Acid Fragment: 3,5-Difluorophenylboronic acid is a commercially available or readily synthesized starting material.

Preparation of the Halogenated Phenol Fragment: A suitably protected 3-chloro-5-halophenol (e.g., 3-chloro-5-iodophenol) would be required. The hydroxyl group is often protected (e.g., as a methoxy (B1213986) or silyl (B83357) ether) to prevent side reactions during the coupling step.

Suzuki-Miyaura Coupling: The protected 3-chloro-5-halophenol is reacted with 3,5-difluorophenylboronic acid under palladium catalysis to form the biphenyl linkage.

Deprotection: The protecting group on the hydroxyl function is removed to yield the final phenol derivative.

By varying the substitution on both the boronic acid and the phenolic partner, a library of analogs can be generated. The biological screening of these analogs allows for the establishment of a correlation between their physicochemical properties and their biological activity.

Key chemical principles that are often correlated with biological screening data include:

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water is a measure of a compound's hydrophobicity. Halogenation generally increases lipophilicity, which can affect cell permeability and binding to hydrophobic pockets in proteins.

Electronic Effects (Hammett parameters): The electron-withdrawing or -donating nature of substituents influences the pKa of the phenol and the charge distribution in the molecule, which are critical for electrostatic interactions with the target.

A quantitative structure-activity relationship (QSAR) study can be performed to model the relationship between these chemical descriptors and the observed biological activity. The following interactive data table presents a hypothetical dataset for a series of analogs and their relevant chemical descriptors.

Compound IDBiological Activity (pIC₅₀)logPHammett σ (R1)Steric Parameter (R1)
Parent 4.824.50.370.55
Analog 1 5.104.90.230.70
Analog 2 4.654.20.060.00
Analog 3 4.503.80.000.00
Analog 4 5.255.10.230.55

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. The data in this table is for illustrative purposes.

Analysis of such data can reveal that, for instance, a higher logP and a positive Hammett parameter for the substituent at the 3-position are correlated with increased biological activity. These correlations provide a rational basis for the design of more potent and selective analogs.

Applications and Potential Research Avenues of 3 Chloro 5 3,5 Difluorophenyl Phenol

Strategic Role as a Synthetic Building Block in Organic Synthesis

The structure of 3-Chloro-5-(3,5-difluorophenyl)phenol makes it a valuable intermediate or building block in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build larger and more intricate chemical structures.

Precursor for Complex Organic Intermediates and Functional Molecules

As a precursor, this compound offers several reaction sites for chemical modification. The biphenyl (B1667301) core of the molecule is a common structural motif in many functional materials and biologically active compounds. The synthesis of such biphenyl structures is often achieved through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid or ester. gre.ac.ukresearchgate.netacs.orgnih.govresearchgate.net This suggests that this compound itself could be synthesized using such methods, or alternatively, its pre-existing biphenyl structure can be further functionalized.

The phenolic hydroxyl (-OH) group is a particularly versatile functional handle. It can undergo a variety of chemical transformations, allowing for the introduction of diverse molecular fragments. One of the most common reactions is etherification, where the phenolic proton is replaced by an alkyl or aryl group to form an ether linkage. researchgate.netacs.orgrsc.orggoogle.com This reaction is fundamental in modifying the solubility, electronic properties, and steric profile of the molecule. Additionally, the hydroxyl group activates the aromatic ring, facilitating electrophilic substitution reactions at the positions ortho and para to it, although the existing substitution pattern will direct the regioselectivity of such reactions. The use of protecting groups may be necessary to temporarily block the reactivity of the phenol (B47542) group while other parts of a molecule are being modified. ucoz.comwiley.com

The chlorine and fluorine atoms on the phenyl rings also influence the reactivity of the molecule. The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds generally stable. numberanalytics.com However, the presence of multiple fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult for non-activated aryl halides. The chlorine atom is also a site for various cross-coupling reactions, providing another point for molecular elaboration.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Outcome
Phenolic -OH Etherification Formation of aryl ethers with modified properties.
Phenolic -OH Esterification Creation of phenyl esters, useful as intermediates or for property tuning.
Aromatic Rings Electrophilic Substitution Introduction of new functional groups (e.g., nitro, alkyl) on the phenol ring.
Aryl Chloride Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Formation of new C-C, C-N, or C-O bonds, extending the molecular framework.

Scaffold for the Development of Advanced Chemical Compounds

A chemical scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. The rigid biphenyl core of this compound, combined with its multiple functionalization points, makes it an excellent candidate for such a scaffold. By systematically modifying the phenol, chloro, and fluoro-substituted rings, chemists can generate a diverse set of molecules for screening in various applications, such as pharmaceuticals and agrochemicals.

Exploration in Materials Science and Polymer Chemistry

Halogenated, and particularly fluorinated, aromatic compounds are of significant interest in materials science due to the unique properties they can impart to polymers and other advanced materials. nih.gov The incorporation of a monomer like this compound into a polymer backbone could lead to materials with enhanced performance characteristics.

Utility in the Synthesis of Fluorinated Polymers and Liquid Crystal Materials

Fluorinated polymers, such as certain polyimides and poly(arylene ether)s, are known for their exceptional properties. rsc.org They are often synthesized from fluorinated monomers. nih.gov The phenolic group of this compound could be used to incorporate this molecule into polymer chains, for example, through nucleophilic aromatic substitution reactions to form poly(arylene ether)s. The resulting polymers would benefit from the presence of the fluorine and chlorine atoms.

In the field of liquid crystals, molecular shape and polarity are critical. Biphenyl structures are common cores for liquid crystal molecules (mesogens) because their rigid, elongated shape promotes the formation of ordered liquid crystalline phases. uea.ac.ukmdpi.com The introduction of lateral substituents, such as chlorine and fluorine, can significantly influence the mesomorphic properties, including the temperature range of the liquid crystal phases and the dielectric anisotropy. mdpi.com Therefore, this compound could serve as a precursor for new liquid crystal materials. acs.orgcolorado.edumdpi.com

Contribution to Enhanced Material Properties (e.g., Thermal Stability, Electrical Conductivity)

The incorporation of fluorine and chlorine into polymers can lead to significant improvements in their properties.

Thermal Stability: The high strength of the carbon-fluorine bond contributes to the excellent thermal stability of fluorinated polymers. Aromatic polymers, such as polyimides containing fluorinated biphenyl units, have demonstrated high thermal resistance, with decomposition temperatures often exceeding 450 °C. rsc.orguva.esacs.org The presence of bulky aromatic groups can also enhance thermal stability. nih.gov Similarly, chlorine-containing polymers can exhibit good thermal properties. researchgate.netresearchgate.net

Electrical Properties: Fluorinated aromatic polymers are highly sought after for applications in microelectronics due to their low dielectric constants and low dielectric loss. kpi.uamdpi.comnih.govresearchgate.netnih.govtandfonline.com The incorporation of fluorine reduces the polarizability of the polymer and can increase the free volume, both of which contribute to a lower dielectric constant. kpi.ua This makes such materials excellent insulators for high-frequency applications, for example, in 5G and 6G communications. nih.gov While intrinsically conducting polymers are a distinct class of materials, the conductivity of some polymers can be modified by doping with halogens. colorado.edu However, for insulating applications, the low polarizability conferred by fluorine is the key advantage.

Table 2: Expected Influence of Structural Moieties on Polymer Properties

Structural Feature Associated Property Enhancement Rationale
Fluorine Atoms Low Dielectric Constant, High Thermal Stability, Chemical Resistance High C-F bond energy, low polarizability of C-F bond.
Biphenyl Unit Rigidity, High Glass Transition Temperature (Tg) Stiff, aromatic backbone restricts chain motion.
Chlorine Atom Flame Retardancy, Modified Polarity Halogens can interfere with combustion processes.

Investigations in Environmental Chemistry Research

The presence of multiple halogen atoms on a biphenyl structure raises questions about the environmental fate and potential impact of this compound. Halogenated aromatic compounds, including polychlorinated biphenyls (PCBs) and chlorinated phenols, are known classes of persistent organic pollutants (POPs). oup.comresearchgate.netwikipedia.orgepa.gov

Research on the environmental chemistry of such compounds focuses on their persistence, bioaccumulation, and potential for degradation. While highly halogenated compounds are generally resistant to breakdown, microorganisms have evolved pathways to degrade some of these molecules. oup.comresearchgate.netwikipedia.orgepa.govnih.gov For PCBs, biodegradation can occur through two distinct microbial processes: anaerobic reductive dechlorination followed by aerobic oxidative degradation. oup.comwikipedia.orgepa.gov In reductive dechlorination, chlorine atoms are removed and replaced with hydrogen, which is a crucial first step as less chlorinated biphenyls are more amenable to subsequent aerobic breakdown. oup.comwikipedia.org

Chlorinated phenols can also undergo microbial degradation. acs.org However, the degradation of halogenated organic compounds can sometimes lead to the formation of intermediate metabolites that may also be of environmental concern. acs.org Photodegradation, or breakdown by sunlight, is another potential environmental fate for chlorinated phenols. researchgate.netresearchgate.net

The presence of fluorine atoms generally increases the persistence of organic compounds in the environment due to the strength and stability of the C-F bond. numberanalytics.comnih.govnumberanalytics.comacs.orgnih.gov Many fluorinated compounds are highly resistant to both biological and chemical degradation, leading to their accumulation in the environment. nih.gov Therefore, it would be expected that this compound would exhibit significant environmental persistence. Research in this area would be crucial to assess its potential environmental impact, focusing on its susceptibility to microbial degradation, potential for bioaccumulation, and the identification of any breakdown products.

Studies on Environmental Fate and Degradation Mechanisms of Halogenated Phenols

The environmental persistence of halogenated phenols is largely determined by the nature and position of the halogen substituents on the aromatic ring. The chlorine and fluorine atoms on this compound are expected to influence its susceptibility to microbial degradation and other natural attenuation processes. Research into the environmental fate of this compound would likely focus on several key areas:

Biodegradation Pathways: Investigating the ability of microorganisms to degrade this compound is a primary research objective. Studies on other chlorinated phenols have shown that microbial degradation can proceed through oxidative dehalogenation, where a hydroxyl group replaces the halogen atom. nih.gov The specific enzymes involved, such as monooxygenases and dioxygenases, and the resulting metabolic intermediates would need to be identified. nih.gov

Abiotic Degradation: Photodegradation in aquatic environments could be a significant degradation pathway. The ultraviolet (UV) component of sunlight can induce the cleavage of the carbon-halogen bonds, leading to the breakdown of the molecule. The combination of ozone and UV irradiation has been shown to be effective in the degradation of other chlorinated phenols. nih.gov

Persistence and Bioaccumulation: Due to its lipophilic nature, a key research question would be the potential for this compound to bioaccumulate in organisms and magnify through the food chain. Studies would involve determining its octanol-water partition coefficient (Kow) and conducting long-term environmental monitoring.

Future research should aim to elucidate the specific degradation pathways and kinetics for this compound to accurately assess its environmental risk.

Development of Chemical Strategies for Environmental Remediation

In cases of environmental contamination with halogenated phenols, effective remediation strategies are essential. Research into the remediation of this compound would likely build upon existing technologies for similar pollutants.

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of persistent organic pollutants. researchgate.net These methods generate highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds. deswater.com Fenton and photo-Fenton reactions, which use iron catalysts and hydrogen peroxide, could be investigated for their efficacy in breaking down this compound. deswater.com

Catalytic Hydrodehalogenation: This process involves the use of a catalyst, typically a noble metal like palladium, to replace halogen atoms with hydrogen. This can be an effective method for detoxifying halogenated aromatic compounds.

Bioremediation and Phytoremediation: The use of microorganisms (bioremediation) or plants (phytoremediation) to remove or detoxify pollutants is a cost-effective and environmentally friendly approach. youtube.com Research would focus on identifying and engineering bacteria, fungi, or plants that can effectively degrade or accumulate this compound. Plant peroxidases, for example, have shown potential in the detoxification of phenolic pollutants. youtube.com

The following table outlines potential remediation strategies that could be investigated for this compound, based on technologies used for other halogenated phenols.

Remediation StrategyDescriptionPotential AdvantagesResearch Focus
Advanced Oxidation Generation of highly reactive radicals to oxidize the compound. researchgate.netRapid and effective for a wide range of compounds.Optimizing reaction conditions (pH, catalyst concentration) and identifying degradation byproducts.
Catalytic Hydrodehalogenation Replacement of halogen atoms with hydrogen using a catalyst.High selectivity and efficiency in dehalogenation.Developing cost-effective and robust catalysts.
Bioremediation Use of microorganisms to break down the pollutant.Environmentally friendly and potentially low-cost.Isolation and characterization of degrading microbial strains and their enzymatic pathways.
Phytoremediation Use of plants to remove or detoxify the pollutant. youtube.comAesthetically pleasing and can be applied over large areas.Identifying suitable plant species and understanding the mechanisms of uptake and metabolism.

Research Perspectives in Antimicrobial Agent Development

The structural motifs present in this compound, namely the halogenated phenol, are found in many known antimicrobial compounds. This suggests that this molecule could serve as a valuable scaffold for the development of new antimicrobial agents.

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Cellular Process Disruption)

Phenolic compounds can exert their antimicrobial effects through various mechanisms. rroij.com Research into the specific mode of action of this compound and its derivatives would be a critical first step in their development as antimicrobial agents. Potential mechanisms to investigate include:

Membrane Disruption: Phenolic compounds are known to partition into the lipid bilayer of bacterial cell membranes, increasing their permeability and leading to the leakage of intracellular components. nih.gov The hydrophobic nature of the difluorophenyl group and the presence of the hydroxyl and chloro substituents could contribute to this activity.

Enzyme Inhibition: The hydroxyl group of phenols can interact with and inactivate essential bacterial enzymes. For example, phenols have been shown to inhibit enzymes involved in energy metabolism. nih.gov

Protein Denaturation: At higher concentrations, phenolic compounds can cause the denaturation of proteins, leading to a general disruption of cellular function. rroij.com

Future studies would involve a range of biochemical and biophysical assays to pinpoint the precise molecular targets of this compound within microbial cells.

Design and Synthesis of Novel Antimicrobial Scaffolds based on this compound

The core structure of this compound provides a versatile starting point for the synthesis of a library of new chemical entities with potentially enhanced antimicrobial activity. Structure-activity relationship (SAR) studies would be essential to guide the design of more potent and selective compounds.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group could be derivatized to form ethers or esters, which could modulate the compound's solubility, membrane permeability, and interaction with target enzymes.

Introduction of Additional Functional Groups: The aromatic rings could be further functionalized with groups known to enhance antimicrobial activity, such as additional halogens, alkyl chains, or nitro groups.

Development of Polymeric or Dendrimeric Structures: Incorporating the this compound moiety into larger polymeric or dendrimeric scaffolds could lead to materials with potent antimicrobial properties for use in medical devices or coatings. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-5-(3,5-difluorophenyl)phenol in laboratory settings?

  • Methodological Answer : Prioritize reviewing Safety Data Sheets (SDS) for structurally similar chlorophenols (e.g., 3-chlorophenol ). Key practices include:
  • Using PPE (gloves, goggles, lab coats) and ensuring proper ventilation.
  • Storing the compound in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
  • Implementing exposure controls such as fume hoods and regular air monitoring (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) .
  • Disposing of waste via approved chemical disposal protocols .

Q. How can researchers verify the purity of this compound using chromatographic methods?

  • Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference standards (e.g., 3-phenylphenol standards with >88.0% purity as a benchmark) .
  • Calibrate instruments using retention times and spectral data from pure analogs (e.g., 3,5-dichlorophenol, which has a defined bp of 233°C and mp of 65–68°C) .
  • Quantify impurities using area-normalization methods and cross-validate with mass spectrometry (MS) .

Q. What synthetic routes are commonly employed for synthesizing halogenated phenolic compounds like this compound?

  • Methodological Answer :
  • Ullmann Coupling : React 3,5-difluorophenylboronic acid with 3-chlorophenol derivatives in the presence of a palladium catalyst .
  • Electrophilic Aromatic Substitution : Introduce chlorine selectively at the meta position using FeCl₃ as a catalyst under controlled temperature .
  • Purification : Crystallize the product using ethanol/water mixtures, guided by protocols for 3,5-dichlorophenol crystallization .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :
  • Multi-spectral Analysis : Combine NMR (¹H/¹³C/¹⁹F), IR, and MS to cross-verify functional groups and substitution patterns. For example, ¹⁹F NMR can clarify para/meta fluorine arrangements .
  • DFT Calculations : Use density functional theory to predict chemical shifts and compare them with experimental data, as demonstrated for trifluorophenyl ketones .
  • Single-Crystal XRD : Resolve ambiguities in regiochemistry by obtaining X-ray structures, following methods for halogenated imidazolidinediones .

Q. How do computational models assist in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Molecular Orbital Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl and F substituents lower the LUMO energy, enhancing Suzuki-Miyaura coupling efficiency .
  • Transition State Modeling : Simulate reaction pathways using software like Gaussian or ORCA to optimize catalytic conditions (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What advanced crystallization techniques are suitable for obtaining single-crystal X-ray structures of halogenated phenolic compounds?

  • Methodological Answer :
  • Solvent Evaporation : Use slow evaporation of a dichloromethane/hexane mixture to grow crystals, as applied to 3,4,5-trifluorophenyl ketones .
  • Temperature Gradients : Employ gradient cooling (e.g., 40°C → 4°C over 72 hours) to induce nucleation, referencing protocols for solid forms of piperazine derivatives .
  • Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize metastable polymorphs .

Key Citations

  • Safety protocols:
  • Synthetic routes:
  • Analytical methods:
  • Computational modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.